molecular formula C21H24N4O3 B4899219 5-[4-[2-(5-Ethyl-1-benzofuran-3-yl)acetyl]piperazin-1-yl]-2-methylpyridazin-3-one

5-[4-[2-(5-Ethyl-1-benzofuran-3-yl)acetyl]piperazin-1-yl]-2-methylpyridazin-3-one

Cat. No.: B4899219
M. Wt: 380.4 g/mol
InChI Key: OOXOVWYMVHCEDU-UHFFFAOYSA-N
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Description

5-[4-[2-(5-Ethyl-1-benzofuran-3-yl)acetyl]piperazin-1-yl]-2-methylpyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzofuran ring, a piperazine ring, and a pyridazinone ring, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[2-(5-Ethyl-1-benzofuran-3-yl)acetyl]piperazin-1-yl]-2-methylpyridazin-3-one typically involves multiple steps, starting with the preparation of the benzofuran and piperazine intermediates. The benzofuran ring can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an aldehyde. The piperazine ring is often introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyridazinone ring, converting it into a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated pyridazinone derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

5-[4-[2-(5-Ethyl-1-benzofuran-3-yl)acetyl]piperazin-1-yl]-2-methylpyridazin-3-one has shown potential in several areas of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[4-[2-(5-Ethyl-1-benzofuran-3-yl)acetyl]piperazin-1-yl]-2-methylpyridazin-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-(2-benzofuranyl)-2-imidazoline have similar structural features and biological activities.

    Piperazine Derivatives: Compounds such as 1-(2-pyridyl)piperazine are structurally related and have been studied for their pharmacological properties.

    Pyridazinone Derivatives: Compounds like 3-methyl-6-phenylpyridazin-4-one share the pyridazinone core and exhibit similar biological activities.

Uniqueness

What sets 5-[4-[2-(5-Ethyl-1-benzofuran-3-yl)acetyl]piperazin-1-yl]-2-methylpyridazin-3-one apart is its unique combination of three different heterocyclic rings, which may confer distinct biological activities and therapeutic potential compared to other compounds with only one or two of these rings.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-[4-[2-(5-ethyl-1-benzofuran-3-yl)acetyl]piperazin-1-yl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-3-15-4-5-19-18(10-15)16(14-28-19)11-21(27)25-8-6-24(7-9-25)17-12-20(26)23(2)22-13-17/h4-5,10,12-14H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXOVWYMVHCEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)N3CCN(CC3)C4=CC(=O)N(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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